molecular formula C10H12N4 B1269450 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine CAS No. 76955-91-4

5-Phenethyl-1H-[1,2,4]triazol-3-ylamine

Cat. No. B1269450
CAS RN: 76955-91-4
M. Wt: 188.23 g/mol
InChI Key: VGNXNFZVKIYJKE-UHFFFAOYSA-N
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Description

5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is a chemical compound with the molecular formula C10H12N4 and a molecular weight of 188.23 . It is used in proteomics research .


Synthesis Analysis

The synthesis of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine and its derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is characterized by a triazole ring attached to a phenethyl group .


Physical And Chemical Properties Analysis

5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is a solid compound with a molecular weight of 188.23 . More detailed physical and chemical properties are not available in the literature.

Scientific Research Applications

Antimicrobial Agents

Triazole derivatives, including 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine , have been extensively studied for their antimicrobial properties . They are capable of binding with various enzymes and receptors in biological systems, which makes them potent candidates for developing new antibacterial and antifungal agents. The urgency to combat multidrug-resistant pathogens has propelled research into triazole compounds as potential pharmaceuticals.

Anticancer Therapeutics

The structural versatility of triazoles allows for the design of molecules that can interact with specific biological targets, making them valuable in anticancer research . The ability to create hybrid molecules by substituting different pharmacophores into the triazole structure has led to compounds with increased activity against cancer cells.

Antiviral Applications

Triazole derivatives have shown promise as antiviral agents due to their ability to interfere with viral replication . The triazole ring can be incorporated into molecules that target viral enzymes, potentially leading to the development of new treatments for viral infections.

Central Nervous System (CNS) Stimulants

The phenethylamine moiety present in 5-(2-phenylethyl)-1H-1,2,4-triazol-3-amine is known for its CNS stimulant properties . This structural feature is shared with neurotransmitters like dopamine and epinephrine, suggesting potential applications in treating neurological disorders or conditions related to CNS activity.

Chemical Biology and Bioconjugation

In chemical biology, triazoles are used for bioconjugation – the process of chemically linking two molecules together . The triazole ring serves as a stable linker that can join biomolecules without disrupting their function, which is crucial for creating targeted therapies and diagnostic tools.

Material Science

The stability and unique binding properties of triazoles make them suitable for applications in material science . They can be used to create polymers with specific characteristics or to modify the surface properties of materials for various industrial applications.

Safety And Hazards

While specific safety and hazard information for 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is not available, general precautions should be taken while handling this compound. This includes avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

5-(2-phenylethyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-10-12-9(13-14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNXNFZVKIYJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360196
Record name 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenethyl-1H-[1,2,4]triazol-3-ylamine

CAS RN

76955-91-4
Record name 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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